molecular formula C24H20N2 B3107718 2,6-Di-p-tolyl-4,4'-bipyridine CAS No. 16208-89-2

2,6-Di-p-tolyl-4,4'-bipyridine

Cat. No.: B3107718
CAS No.: 16208-89-2
M. Wt: 336.4 g/mol
InChI Key: XWVASFZTYFAOSN-UHFFFAOYSA-N
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Description

2,6-Di-p-tolyl-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two p-tolyl groups attached to the 2 and 6 positions of the bipyridine structure. It is widely used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-p-tolyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2) in the presence of zinc powder and tetraethylammonium iodide . This reaction is carried out under mild conditions and yields the desired bipyridine derivative in high yield.

Another method involves the Suzuki coupling of tetrabutylammonium 2-pyridylborate salts with chloropyridines using a palladium catalyst (PdCl2(dcpp)) . The addition of N-methyl ethanolamine can further enhance the yield of the reaction.

Industrial Production Methods

Industrial production of 2,6-Di-p-tolyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reagents is crucial to minimize costs and maximize production.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-p-tolyl-4,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine to its dihydro form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives. Substitution reactions result in various functionalized bipyridine compounds.

Scientific Research Applications

2,6-Di-p-tolyl-4,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di-p-tolyl-4,4’-bipyridine involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, leading to various catalytic and photophysical effects. The compound’s molecular targets include transition metals, and its pathways involve the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

2,6-Di-p-tolyl-4,4’-bipyridine can be compared with other bipyridine derivatives, such as:

The uniqueness of 2,6-Di-p-tolyl-4,4’-bipyridine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2,6-bis(4-methylphenyl)-4-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-17-3-7-20(8-4-17)23-15-22(19-11-13-25-14-12-19)16-24(26-23)21-9-5-18(2)6-10-21/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVASFZTYFAOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278243
Record name 2,6-Bis(4-methylphenyl)-4,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-89-2
Record name 2,6-Bis(4-methylphenyl)-4,4′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16208-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis(4-methylphenyl)-4,4′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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